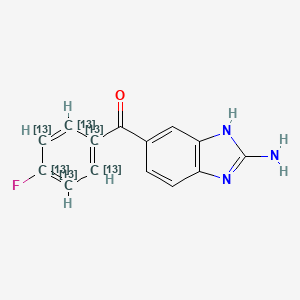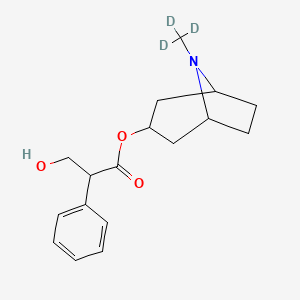
(Rac)-Atropine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Rac)-Atropine-d3 is a deuterated form of atropine, a tropane alkaloid derived from plants of the Solanaceae family. The compound is a racemic mixture, meaning it contains equal parts of two enantiomers. Deuterium, a stable isotope of hydrogen, replaces some hydrogen atoms in the molecule, which can be useful in various scientific studies, particularly in pharmacokinetics and metabolic research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Atropine-d3 typically involves the incorporation of deuterium into the atropine molecule. One common method is the catalytic hydrogenation of tropinone in the presence of deuterium gas, followed by esterification with tropic acid. The reaction conditions often include:
Catalyst: Palladium on carbon (Pd/C)
Solvent: Deuterated solvents such as deuterated chloroform (CDCl3)
Temperature: Room temperature to moderate heating
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Using large reactors and optimized conditions for higher yield
Purification: Techniques such as recrystallization and chromatography to ensure high purity
Quality control: Rigorous testing to confirm the deuterium incorporation and overall compound integrity
Analyse Des Réactions Chimiques
Types of Reactions
(Rac)-Atropine-d3 can undergo various chemical reactions, including:
Oxidation: Typically using oxidizing agents like potassium permanganate (KMnO4)
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4)
Substitution: Nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH)
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium
Reduction: LiAlH4 in anhydrous ether
Substitution: NaOH in aqueous or alcoholic medium
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids
Reduction: Conversion to alcohols or amines
Substitution: Formation of substituted tropane derivatives
Applications De Recherche Scientifique
(Rac)-Atropine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and isotope effect studies
Biology: Helps in studying metabolic pathways and enzyme kinetics
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mécanisme D'action
(Rac)-Atropine-d3 exerts its effects by blocking the action of acetylcholine on muscarinic receptors. This inhibition affects various physiological functions, including:
Molecular Targets: Muscarinic acetylcholine receptors (M1, M2, M3, M4, M5)
Pathways Involved: Inhibition of G-protein coupled receptor signaling, leading to reduced parasympathetic nervous system activity
Comparaison Avec Des Composés Similaires
Similar Compounds
Atropine: Non-deuterated form with similar pharmacological effects
Scopolamine: Another tropane alkaloid with similar receptor affinity but different therapeutic uses
Hyoscyamine: An isomer of atropine with similar but more potent effects
Uniqueness
(Rac)-Atropine-d3 is unique due to the presence of deuterium, which provides advantages in research applications, such as:
Enhanced stability: Deuterium bonds are stronger than hydrogen bonds, leading to increased metabolic stability
Isotope effects: Useful in studying reaction mechanisms and metabolic pathways
Propriétés
Formule moléculaire |
C17H23NO3 |
|---|---|
Poids moléculaire |
292.39 g/mol |
Nom IUPAC |
[8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/i1D3 |
Clé InChI |
RKUNBYITZUJHSG-FIBGUPNXSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




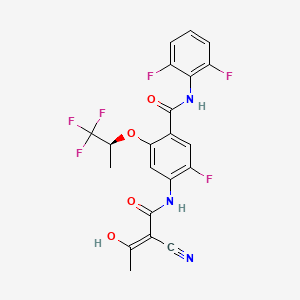
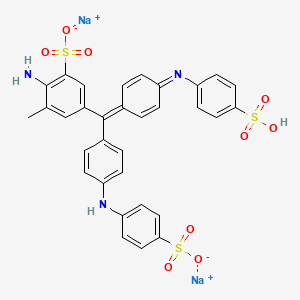
![[(2R,4S,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15141914.png)
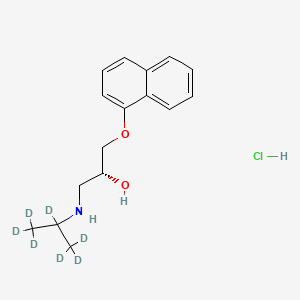
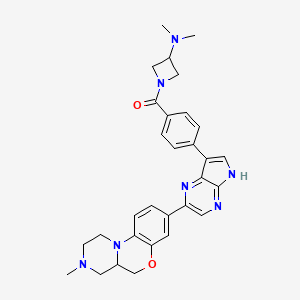


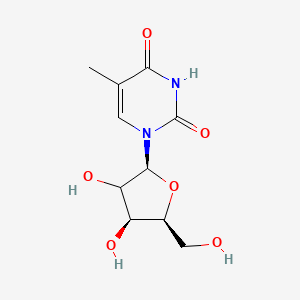
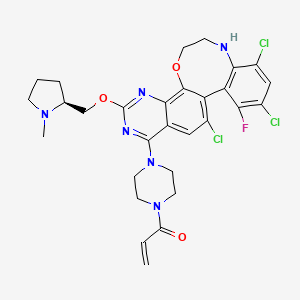
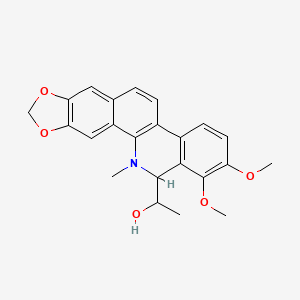
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[[2-[3-[3,5-di(prop-2-enoyl)-1,3,5-triazinan-1-yl]-3-oxopropyl]sulfanylacetyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate](/img/structure/B15141965.png)
